tert-Butyl (benzo[d][1,3]dioxol-5-ylmethyl)carbamate

Catalog No.
S6608397
CAS No.
777946-61-9
M.F
C13H17NO4
M. Wt
251.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (benzo[d][1,3]dioxol-5-ylmethyl)carbama...

CAS Number

777946-61-9

Product Name

tert-Butyl (benzo[d][1,3]dioxol-5-ylmethyl)carbamate

IUPAC Name

tert-butyl N-(1,3-benzodioxol-5-ylmethyl)carbamate

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(15)14-7-9-4-5-10-11(6-9)17-8-16-10/h4-6H,7-8H2,1-3H3,(H,14,15)

InChI Key

SYKGWCMUHJJSSA-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)OCO2

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)OCO2

tert-Butyl (benzo[d][1,3]dioxol-5-ylmethyl)carbamate is a chemical compound characterized by the molecular formula C13H17NO4C_{13}H_{17}NO_{4} and a molecular weight of approximately 251.278 g/mol. It features a tert-butyl group attached to a carbamate moiety, which is further linked to a benzo[d][1,3]dioxole structure. This compound is recognized for its potential applications in medicinal chemistry and organic synthesis due to its unique structural properties and reactivity profiles .

There is no scientific literature available on the mechanism of action of TBDMB.

  • The methylcarbamate group can be mildly toxic [].
  • The aromatic ring structure might raise concerns about potential carcinogenicity, although more information is needed.

The reactivity of tert-butyl (benzo[d][1,3]dioxol-5-ylmethyl)carbamate primarily involves nucleophilic substitution and hydrolysis reactions typical of carbamates. The carbamate group can undergo hydrolysis in the presence of water or acids, leading to the formation of the corresponding amine and carbonic acid derivatives. Additionally, it can participate in reactions with electrophiles due to the electron-rich nature of the dioxole ring, making it a versatile intermediate in organic synthesis .

The synthesis of tert-butyl (benzo[d][1,3]dioxol-5-ylmethyl)carbamate typically involves the following steps:

  • Formation of the Dioxole Ring: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes.
  • Carbamate Formation: The dioxole derivative is then reacted with tert-butyl isocyanate or an equivalent reagent to form the carbamate linkage.
  • Purification: The product can be purified using standard techniques such as recrystallization or chromatography to obtain high-purity samples suitable for further applications .

tert-Butyl (benzo[d][1,3]dioxol-5-ylmethyl)carbamate serves as an important building block in organic chemistry. Its applications include:

  • Synthesis of Pharmaceuticals: It may be utilized as an intermediate in the development of new drugs.
  • Research Tool: The compound can be used in studies investigating the reactivity of carbamates and their derivatives.
  • Chemical Synthesis: It serves as a precursor for more complex organic compounds .

Interaction studies involving tert-butyl (benzo[d][1,3]dioxol-5-ylmethyl)carbamate would focus on its behavior in biological systems and its interactions with various biomolecules. Given its structural characteristics, research could investigate how this compound interacts with enzymes or receptors relevant to pharmacological targets. Such studies are critical for understanding its potential therapeutic effects and mechanisms of action .

Several compounds share structural similarities with tert-butyl (benzo[d][1,3]dioxol-5-ylmethyl)carbamate, including:

Compound NameMolecular FormulaUnique Features
tert-butyl N-(1,3-benzodioxol-5-ylmethyl)-N-(methanesulfonyl)carbamateC14H19NO6SC_{14}H_{19}NO_{6}SContains a methanesulfonyl group which may enhance solubility and reactivity .
tert-butyl (2H-1,3-benzodioxol-5-yl)methylcarbamateC15H19NO5C_{15}H_{19}NO_{5}Features an additional oxoethyl group that could influence biological activity .
Carbamic acid derivatives with dioxole moietiesVariesGeneral category that includes various functionalized dioxole compounds with diverse biological activities .

The uniqueness of tert-butyl (benzo[d][1,3]dioxol-5-ylmethyl)carbamate lies in its specific combination of functional groups that may confer distinct chemical properties and potential biological activities compared to its analogs.

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

251.11575802 g/mol

Monoisotopic Mass

251.11575802 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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